

Application Notes & Protocols for the Analytical Detection of 3-Pyridazinealanine

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Compound of Interest

Compound Name: 3-Pyridazinealanine

Cat. No.: B15194677

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Introduction

3-Pyridazinealanine is a synthetic amino acid containing a pyridazine moiety. As a novel compound, its presence in various biological and chemical matrices necessitates robust and sensitive analytical methods for its detection and quantification. These application notes provide detailed protocols for the analysis of **3-Pyridazinealanine** using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The LC-MS/MS method offers higher sensitivity and selectivity, making it ideal for complex biological samples.

Chemical Properties of 3-Pyridazinealanine

Property	Value
Chemical Formula	C ₈ H ₁₀ N ₄ O ₂
Molecular Weight	194.19 g/mol
Structure	Alanine with a 3-pyridazinyl group attached to the β-carbon
Solubility	Expected to be soluble in aqueous solutions, particularly at acidic pH
UV Absorbance	The pyridazine ring is expected to exhibit UV absorbance, likely in the range of 240-280 nm.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of **3-Pyridazinealanine** in relatively clean sample matrices, such as in-process samples from synthetic reactions or formulated drug products.

Experimental Protocol: HPLC-UV

1. Instrumentation and Columns

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
- Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

2. Reagents and Standards

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (0.1% in water, v/v)

- Water (HPLC grade)
- **3-Pyridazinealanine** reference standard

3. Chromatographic Conditions

Parameter	Condition
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	254 nm

4. Standard Preparation

- Prepare a stock solution of **3-Pyridazinealanine** (1 mg/mL) in a 50:50 mixture of water and methanol.
- Perform serial dilutions to prepare a calibration curve in the desired concentration range (e.g., 1-100 µg/mL).

5. Sample Preparation

- For solid samples, dissolve in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
- For liquid samples, dilute as necessary with the initial mobile phase and filter.

6. Data Analysis

- Quantify **3-Pyridazinealanine** by comparing the peak area of the sample to the calibration curve generated from the reference standards.

Hypothetical HPLC-UV Chromatogram Data

Compound	Retention Time (min)	Peak Area (arbitrary units) at 10 µg/mL
3-Pyridazinealanine	4.5	125000
Impurity 1	2.8	N/A
Impurity 2	5.2	N/A

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it suitable for the quantification of **3-Pyridazinealanine** in complex biological matrices such as plasma, urine, and tissue homogenates.

Experimental Protocol: LC-MS/MS

1. Instrumentation

- LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Reagents and Standards

- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (0.1% in water, v/v)
- Water (LC-MS grade)
- 3-Pyridazinealanine** reference standard

- Internal Standard (IS): A stable isotope-labeled analog of **3-Pyridazinealanine** (e.g., $^{13}\text{C}_6$, $^{15}\text{N}_4$ -**3-Pyridazinealanine**) is recommended for highest accuracy. If unavailable, a structurally similar compound can be used.

3. LC Conditions

Parameter	Condition
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	5 µL

4. MS/MS Conditions

Parameter	Setting
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temperature	400 °C
MRM Transitions	See table below

Hypothetical MRM Transitions for **3-Pyridazinealanine**

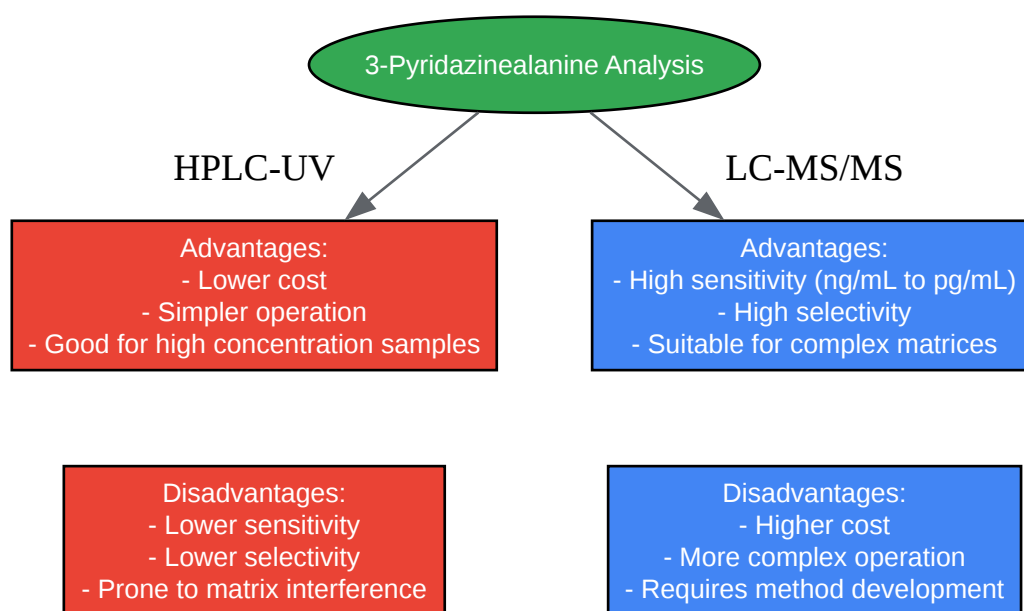
Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
3-Pyridazinealanine (Quantifier)	195.08	178.08	15
3-Pyridazinealanine (Qualifier)	195.08	79.04	25
Internal Standard (e.g., ¹³ C ₆ , ¹⁵ N ₄ -3-Pyridazinealanine)	205.11	188.11	15

Note: These transitions are hypothetical and should be optimized empirically.

Sample Preparation Protocol: Protein Precipitation for Plasma Samples

- To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.
- Add 400 µL of cold acetonitrile containing 0.1% formic acid.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
- Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations



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